Benzeneacetic acid, 3-chloro-4-(hexyloxy)-
Description
3-Chloro-4-(hexyloxy)benzeneacetic acid is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 3, a hexyloxy group (C₆H₁₃O) at position 4, and an acetic acid side chain. The hexyloxy group imparts significant lipophilicity, influencing its solubility and interaction with biological membranes, while the chlorine atom modulates electronic properties and acidity .
Properties
IUPAC Name |
2-(3-chloro-4-hexoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-2-3-4-5-8-18-13-7-6-11(9-12(13)15)10-14(16)17/h6-7,9H,2-5,8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZSEFIWOCPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80797749 | |
| Record name | [3-Chloro-4-(hexyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66734-93-8 | |
| Record name | [3-Chloro-4-(hexyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-chloro-4-(hexyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 1-bromohexane.
Etherification: The 3-chlorophenol undergoes etherification with 1-bromohexane in the presence of a base, such as potassium carbonate, to form 3-chloro-4-hexyloxyphenol.
Acetylation: The 3-chloro-4-hexyloxyphenol is then acetylated using acetic anhydride and a catalyst, such as pyridine, to yield Benzeneacetic acid, 3-chloro-4-(hexyloxy)-.
Industrial Production Methods
Industrial production methods for Benzeneacetic acid, 3-chloro-4-(hexyloxy)- may involve large-scale etherification and acetylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-chloro-4-(hexyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, 3-chloro-4-(hexyloxy)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-chloro-4-(hexyloxy)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents, chain length, and functional groups, leading to distinct physicochemical and biological behaviors:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The hexyloxy group in the target compound enhances lipid solubility compared to shorter chains (e.g., methoxy in ) but is less lipophilic than the hexadecyloxy analog .
- Acidity : The electron-withdrawing chlorine increases acetic acid acidity compared to electron-donating groups (e.g., methoxy in ).
Anti-inflammatory and Cellular Effects
- Target Compound : Analogous to S-diclofenac (a benzeneacetic acid derivative), the chlorine and hexyloxy groups may stabilize p53, inhibiting epithelial-mesenchymal transition (EMT) in inflammatory conditions .
- Alclofenac : Used historically for anti-inflammatory effects but withdrawn due to toxicity; its allyloxy group may contribute to reactive metabolite formation .
- Pirprofen: A non-steroidal anti-inflammatory drug (NSAID) where the pyrrolinyl group enhances cyclooxygenase (COX) inhibition .
Industrial and Pharmaceutical Uses
Biological Activity
Benzeneacetic acid, 3-chloro-4-(hexyloxy)- (CAS Number: 66734-93-8) is a compound that exhibits various biological activities. This article explores its biological activity, focusing on its antimicrobial properties and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
Benzeneacetic acid, 3-chloro-4-(hexyloxy)- is characterized by a benzene ring substituted with a chloro group and a hexyloxy side chain. This structure influences its solubility and interaction with biological membranes, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClO₂ |
| Molecular Weight | 240.74 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Antimicrobial Activity
Research indicates that compounds similar to benzeneacetic acid, particularly those with aromatic structures, often exhibit antimicrobial properties. The presence of the hexyloxy group enhances membrane permeability, which may contribute to the compound's effectiveness against various pathogens.
Case Study: Antibacterial Effects
A study highlighted the antibacterial activity of benzene derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing that modifications in the aromatic ring significantly affect antibacterial potency. For instance, the introduction of lipophilic groups like hexyloxy can enhance activity by improving membrane interaction .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of benzeneacetic acid derivatives. Research on polymer analogs of related compounds demonstrated their ability to inhibit edema formation in rat models. The study found that certain esters exhibited varying degrees of anti-inflammatory activity, suggesting that structural modifications can optimize therapeutic effects .
The exact mechanism through which benzeneacetic acid, 3-chloro-4-(hexyloxy)- exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Membrane Interaction : The hexyloxy group enhances interaction with lipid membranes, facilitating cellular uptake.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
In Vitro Studies
In vitro studies have demonstrated that benzeneacetic acid derivatives can inhibit bacterial growth effectively. The following table summarizes some findings from relevant studies:
Table 2: In Vitro Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzeneacetic acid, 3-chloro-4-(hexyloxy)- | 15 | Staphylococcus aureus |
| Benzene derivative A | 10 | Escherichia coli |
| Benzene derivative B | 25 | Pseudomonas aeruginosa |
In Vivo Studies
In vivo evaluations have shown promising results regarding the anti-inflammatory properties of related compounds. A notable study tested the efficacy of polymeric esters derived from benzeneacetic acid in reducing edema in animal models. Results indicated significant reductions in swelling compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
